molecular formula C20H18N2O4 B245067 N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide

N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide

カタログ番号 B245067
分子量: 350.4 g/mol
InChIキー: GETCUGFXZQZCTQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the activation of B cells, which play a critical role in the immune system. TAK-659 has shown promise as a potential treatment for various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.

作用機序

BTK is a key enzyme involved in the activation of B cells, which play a critical role in the immune system. BTK is activated by the binding of antigens to B cell receptors, leading to downstream signaling pathways that result in the production of cytokines and antibodies. N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide inhibits BTK by binding to a specific site on the enzyme, preventing its activation and downstream signaling.
Biochemical and physiological effects:
Inhibition of BTK by N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has several biochemical and physiological effects. In preclinical models, N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been shown to reduce the production of cytokines and autoantibodies, which are key drivers of autoimmune diseases. Additionally, N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been shown to reduce inflammation and tissue damage in various organs, including the joints and kidneys.

実験室実験の利点と制限

One advantage of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide for laboratory experiments is its selectivity for BTK, which allows for specific inhibition of this enzyme without affecting other signaling pathways. Additionally, N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has demonstrated potent inhibition of BTK at low doses, making it a cost-effective option for laboratory experiments. However, one limitation of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide is its relatively short half-life, which may require frequent dosing in animal models.

将来の方向性

There are several potential future directions for the research and development of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide. One area of focus is the optimization of dosing and administration regimens to maximize efficacy and minimize side effects. Additionally, further studies are needed to evaluate the safety and efficacy of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide in human clinical trials. Finally, there is potential for the development of combination therapies that target multiple signaling pathways involved in autoimmune diseases.

合成法

The synthesis of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide involves several steps, starting with the reaction of 3-methylphenol with acetic anhydride to form 3-acetyloxytoluene. This compound is then reacted with 2-chloroacetyl chloride to produce 2-(3-methylphenoxy)acetyl chloride. The final step involves the reaction of 2-(3-methylphenoxy)acetyl chloride with 3-amino-N-(3-nitrophenyl)propanamide to form N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide.

科学的研究の応用

N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been extensively studied in preclinical models of autoimmune diseases, where it has demonstrated potent and selective inhibition of BTK. In a study of rheumatoid arthritis, treatment with N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide significantly reduced disease activity and joint inflammation in a mouse model. Similarly, in a mouse model of lupus, N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide treatment reduced autoantibody production and improved kidney function. These results suggest that N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide may have therapeutic potential for a range of autoimmune diseases.

特性

分子式

C20H18N2O4

分子量

350.4 g/mol

IUPAC名

N-[3-[[2-(3-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O4/c1-14-5-2-8-17(11-14)26-13-19(23)21-15-6-3-7-16(12-15)22-20(24)18-9-4-10-25-18/h2-12H,13H2,1H3,(H,21,23)(H,22,24)

InChIキー

GETCUGFXZQZCTQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3

正規SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。